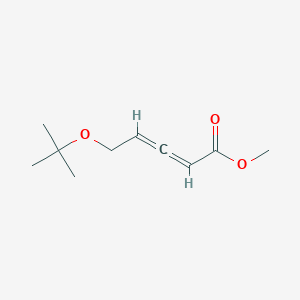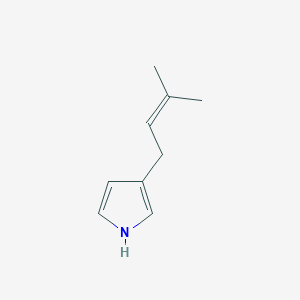
3,3-Dimethyl-1-tetradecyloctahydroquinoxalin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-1-tetradecyloctahydroquinoxalin-2(1H)-one is a complex organic compound belonging to the class of quinoxalines. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This specific compound is characterized by its unique structure, which includes a dimethyl group at the 3rd position and a tetradecyl chain, making it a significant molecule in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-tetradecyloctahydroquinoxalin-2(1H)-one typically involves the following steps:
Formation of the Quinoxaline Core: The initial step involves the condensation of an aromatic diamine with a diketone to form the quinoxaline core. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Introduction of the Dimethyl Group: The dimethyl group is introduced via alkylation reactions using appropriate alkylating agents such as methyl iodide in the presence of a strong base like sodium hydride.
Attachment of the Tetradecyl Chain: The tetradecyl chain is attached through a nucleophilic substitution reaction, where the quinoxaline derivative reacts with a tetradecyl halide in the presence of a suitable solvent like dimethylformamide.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-tetradecyloctahydroquinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Tetradecyl halide in dimethylformamide.
Major Products Formed
Oxidation: Quinoxaline derivatives with higher oxidation states.
Reduction: Reduced quinoxaline compounds.
Substitution: Quinoxaline derivatives with substituted functional groups.
Scientific Research Applications
3,3-Dimethyl-1-tetradecyloctahydroquinoxalin-2(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-tetradecyloctahydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, altering their activity and leading to various biological effects.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, and metabolism, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylquinoxalin-2(1H)-one: Lacks the tetradecyl chain, making it less hydrophobic.
1-Tetradecyloctahydroquinoxalin-2(1H)-one: Lacks the dimethyl group, affecting its chemical reactivity.
Uniqueness
3,3-Dimethyl-1-tetradecyloctahydroquinoxalin-2(1H)-one is unique due to the presence of both the dimethyl group and the tetradecyl chain, which confer distinct chemical and physical properties, making it valuable in various applications.
Properties
CAS No. |
90138-68-4 |
|---|---|
Molecular Formula |
C24H46N2O |
Molecular Weight |
378.6 g/mol |
IUPAC Name |
3,3-dimethyl-1-tetradecyl-4a,5,6,7,8,8a-hexahydro-4H-quinoxalin-2-one |
InChI |
InChI=1S/C24H46N2O/c1-4-5-6-7-8-9-10-11-12-13-14-17-20-26-22-19-16-15-18-21(22)25-24(2,3)23(26)27/h21-22,25H,4-20H2,1-3H3 |
InChI Key |
YCOLEHQQUARLGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCN1C2CCCCC2NC(C1=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


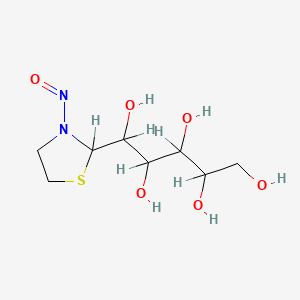
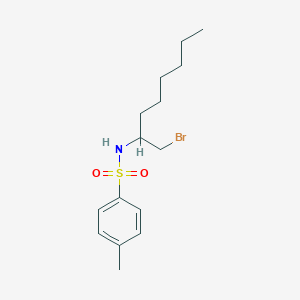
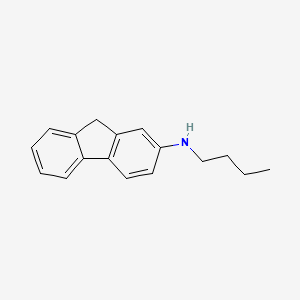
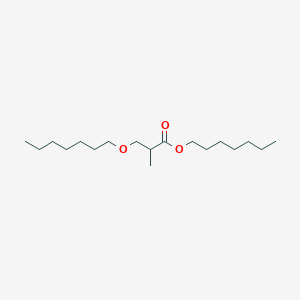
![Methyl 2-[4-[bis(2-hydroxyethyl)amino]phenyl]sulfanylacetate](/img/structure/B14355445.png)

![3-[(Prop-2-en-1-yl)sulfanyl]-1-(propylsulfanyl)prop-1-ene](/img/structure/B14355459.png)
![(3-{[(2-Methyloct-3-yn-2-yl)oxy]methoxy}prop-1-yn-1-yl)benzene](/img/structure/B14355467.png)
![3,3'-{[(2-Hydroxy-5-methylphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14355472.png)
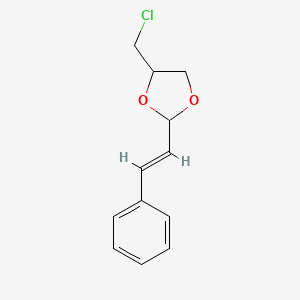

![Trimethyl-[(2-oxocyclopentyl)methyl]azanium;iodide](/img/structure/B14355494.png)
